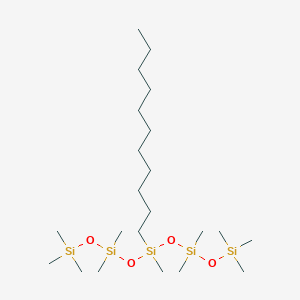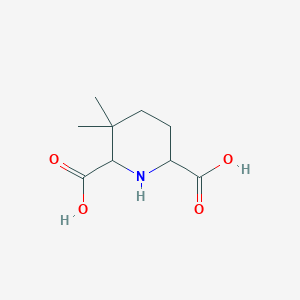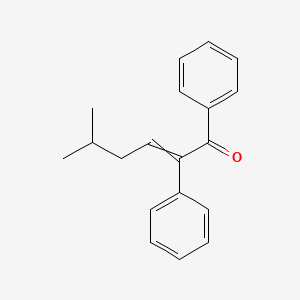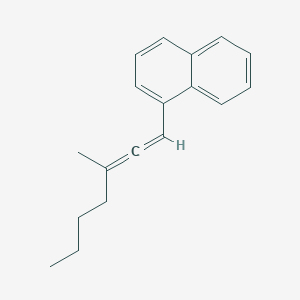![molecular formula C7H9NO3 B14218223 Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate CAS No. 790205-58-2](/img/structure/B14218223.png)
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-oxa-6-azatricyclo[3200~2,4~]heptane-6-carboxylate is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate typically involves a multi-step process. One common method includes the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction yields the desired compound with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptan-7-one
- 7-oxa-2-azatricyclo[7.4.0.0~2,6~]trideca-1(9),10,12-trien-3-ones
Uniqueness
Methyl 3-oxa-6-azatricyclo[3.2.0.0~2,4~]heptane-6-carboxylate is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
790205-58-2 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
methyl 3-oxa-6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)8-2-3-4(8)6-5(3)11-6/h3-6H,2H2,1H3 |
Clave InChI |
JZWSRCXSZHVQDY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1CC2C1C3C2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate](/img/structure/B14218155.png)
![N~1~-Cyclooctyl-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14218167.png)

![1-[(S)-1-diethoxyphosphorylethylsulfinyl]-4-methylbenzene](/img/structure/B14218169.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, butyl ester](/img/structure/B14218172.png)


![Acridine, 9-[(oxiranylmethyl)thio]-](/img/structure/B14218186.png)


![2-[6-(4-Chlorophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14218201.png)
![Ethanone, 1-[3-butyl-2-(methylseleno)-2-cyclobuten-1-yl]-](/img/structure/B14218212.png)

![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
